![molecular formula C7H7F3N2O B1392978 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 1022931-45-8](/img/structure/B1392978.png)

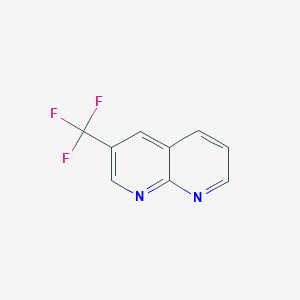

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Übersicht

Beschreibung

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)pyrazole is C4H3F3N2 . The molecular weight is 136.08 .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The boiling point of 3-(Trifluoromethyl)pyrazole is 70°C/2mmHg (lit.) and the melting point is 45-47°C (lit.) . The density is 1.4±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthetic Approaches : A practical approach for synthesizing trifluoromethylpyrazoles has been developed, which includes transforming the carboxylic group in a pyrazole core into a trifluoromethyl group. This method allows gram-scale preparation and detailed characterization of the compounds (Gerus et al., 2012).

- Molecular Structure Analysis : The molecular structure of trifluoromethylpyrazole derivatives, such as 3,5-bis(trifluoromethyl)pyrazole, has been analyzed using techniques like X-ray molecular structure determination and IR spectroscopy. This analysis provides insights into the geometric features and potential dynamic disorder in these compounds (Alkorta et al., 1999).

Chemical Reactions and Applications

- Copper-Mediated Synthesis : A method for synthesizing 4-(trifluoromethyl)pyrazoles using a copper-mediated domino sequence involving cyclization, trifluoromethylation, and detosylation has been reported. This approach is useful for synthesizing analogs of anti-inflammatory drugs like celecoxib (Wang et al., 2017).

- Anticancer Applications : Indolyl substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have been synthesized for in vitro antitumor activity, showing potential as anticancer agents. These compounds exhibited greater activity than the positive control 5-fluorouracil in some cases (Wang et al., 2016).

Advanced Material Development

- Phosphorescent Materials : Heteroleptic cyclometalated iridium(III) complexes containing N-phenyl-substituted pyrazoles and 2-pyridyl pyrazole ligands have been synthesized, displaying efficient blue phosphorescence at room temperature. This is significant for the development of blue phosphorescent emitters (Yang et al., 2005).

Safety And Hazards

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 3-(Trifluoromethyl)pyrazole could be in these fields.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-3-13-2-1-5(4)11-12-6/h1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUGGOWOZTHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679180 | |

| Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

CAS RN |

1022931-45-8 | |

| Record name | 3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

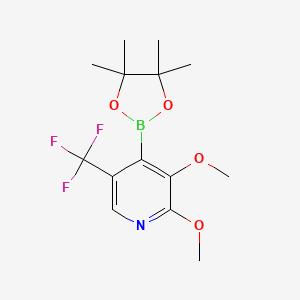

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

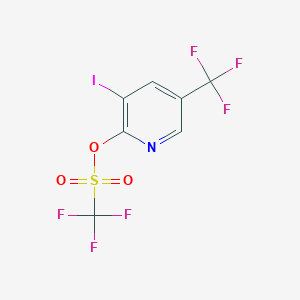

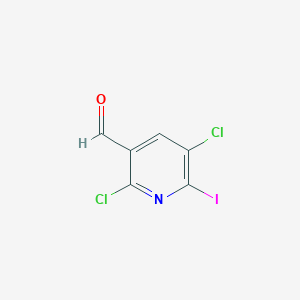

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)

carbohydrazide](/img/structure/B1392907.png)

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)